molecular formula C12H15NO2 B14496757 3-(Dimethylamino)phenyl 2-methylprop-2-enoate CAS No. 64541-35-1

3-(Dimethylamino)phenyl 2-methylprop-2-enoate

Cat. No.: B14496757
CAS No.: 64541-35-1
M. Wt: 205.25 g/mol
InChI Key: YWJAJPMGAOYROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)phenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H15NO2 It is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)phenyl 2-methylprop-2-enoate typically involves the esterification of 3-(dimethylamino)phenol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)phenyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)phenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry .

Properties

CAS No.

64541-35-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-9(2)12(14)15-11-7-5-6-10(8-11)13(3)4/h5-8H,1H2,2-4H3

InChI Key

YWJAJPMGAOYROL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC(=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.